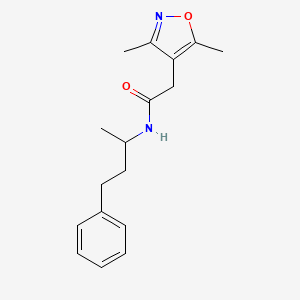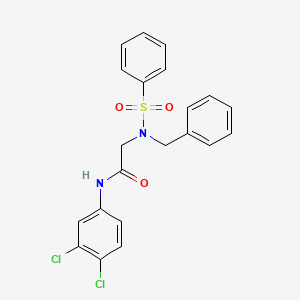
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is highly expressed in the brain and other organs, and is involved in various physiological processes, including cell survival, inflammation, and mitochondrial function. DPA-714 has been extensively studied for its potential use in various scientific research applications.
作用机制
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide binds selectively to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, and is also involved in the regulation of mitochondrial function and apoptosis. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to modulate TSPO activity, leading to various physiological effects, such as the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of oxidative stress, and the promotion of mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities using PET or SPECT. However, 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has some limitations, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.
未来方向
There are several future directions for the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in scientific research. One potential direction is the development of new TSPO ligands with improved pharmacokinetic properties and therapeutic potential. Another direction is the investigation of the role of TSPO in various disease states, such as cancer and autoimmune disorders. Additionally, the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in combination with other imaging agents or therapeutic agents may provide new insights into the pathophysiology of various diseases and may lead to the development of new diagnostic and therapeutic strategies.
合成方法
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-methyl-3-phenylpropylamine, followed by the addition of acetic anhydride and purification using chromatography. Other methods, such as the use of a microwave reactor or the substitution of acetic anhydride with acetyl chloride, have also been reported.
科学研究应用
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been used in various scientific research applications, including the imaging of TSPO expression in the brain and other organs using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). It has also been used to study the role of TSPO in various physiological processes, such as inflammation, neurodegeneration, and cancer. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for its potential use as a diagnostic and therapeutic tool.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(9-10-15-7-5-4-6-8-15)18-17(20)11-16-13(2)19-21-14(16)3/h4-8,12H,9-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMXPZYGAUYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)
![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068425.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-piperidinone](/img/structure/B6068430.png)
![5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)
![(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6068446.png)
